WX-UK1 Exhibits Nanomolar Ki Against Trypsin-3 vs. Micromolar Ki Against uPA
The active metabolite WX-UK1 demonstrates a striking potency differential across its target spectrum: it inhibits trypsin-3 with a Ki of 19 nM, approximately 50-fold more potent than its inhibition of uPA (Ki ≈1 μM). Trypsin-1, trypsin-2, and matriptase-1 are also inhibited in the low nanomolar range [1]. In contrast, the uPA inhibitor ZK824859 exhibits an IC50 of 79 nM for uPA but shows substantially weaker activity against trypsin-family enzymes (selectivity ratio not quantified in comparable assays) .
| Evidence Dimension | Enzyme inhibition potency (Ki) for trypsin-3 vs. uPA |
|---|---|
| Target Compound Data | WX-UK1: Ki(trypsin-3) = 19 nM; Ki(uPA) ≈ 1 μM |
| Comparator Or Baseline | ZK824859: IC50(uPA) = 79 nM; trypsin-family inhibition not quantified in comparable units |
| Quantified Difference | WX-UK1 shows ~50-fold selectivity for trypsin-3 over uPA; ZK824859 optimized for uPA inhibition |
| Conditions | Biochemical enzyme inhibition assay using purified human recombinant proteases |
Why This Matters
The nanomolar potency against trypsin-family enzymes, which are overexpressed in pancreatic, cholangiocarcinoma, and other solid tumors, provides a mechanistic rationale distinct from pure uPA inhibitors for applications where trypsin-mediated tissue remodeling drives pathology.
- [1] Oldenburg E, Schar CR, Lange E, et al. Abstract 4200: New potential therapeutic applications of WX-UK1, as a specific and potent inhibitor of human trypsin-like proteases. Cancer Res. 2018;78(13_Supplement):4200. doi:10.1158/1538-7445.AM2018-4200. View Source
